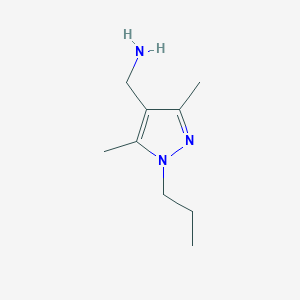
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine” is a chemical compound. It is a derivative of pyrazole, which is a class of compounds that have a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound is unsymmetrical .
Synthesis Analysis
Pyrazoles, which are the core structure of the compound, are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular formula of “this compound” is C8H14N2 . The average mass is 138.210 Da and the monoisotopic mass is 138.115692 Da .Applications De Recherche Scientifique
Synthesis and Functionalization of Heteroaromatic Compounds
Research has shown a keen interest in the synthesis of novel functionalized heteroaromatic compounds, with studies revealing new rearrangements and correcting previously misassigned structures of several molecules. For instance, investigations into the chemistry of arylhydrazonals, enamines, and functionally substituted carbonyl compounds have led to the discovery of new rearrangements and the revision of structures originally assigned to several molecules. This includes unexpected reactions and the formation of complex heterocyclic compounds, highlighting the intricate chemistry involved in functionalizing heteroaromatic compounds with various substituents including (3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine derivatives (Moustafa et al., 2017).
Pyrazoline Derivatives as Pharmacophores
Pyrazoline derivatives, closely related to the chemical structure of interest, have been extensively studied for their wide range of biological activities. These derivatives are recognized for their potential as pharmacophores, contributing significantly to medicinal chemistry. Their synthesis often involves condensation followed by cyclization, yielding compounds with anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others. The recent success of pyrazole COX-2 inhibitors has further emphasized the importance of pyrazoline and its derivatives in therapeutic applications (Dar & Shamsuzzaman, 2015).
Applications in Neurodegenerative Disorders
Pyrazolines, including those structurally similar to this compound, have been identified as potential therapeutic targets for neurodegenerative disorders. Their neuroprotective properties are highlighted in the treatment of diseases like Alzheimer's and Parkinson's. Studies have shown that pyrazoline derivatives can inhibit enzymes such as acetylcholine esterase and monoamine oxidase, which are implicated in the pathogenesis of neurodegenerative diseases. This suggests their significant role in managing conditions affecting the central nervous system (Ahsan et al., 2022).
Environmental and Analytical Chemistry
Apart from their potential therapeutic applications, compounds related to this compound have also been studied in environmental and analytical contexts. Their role as intermediates in the synthesis of dyes and other heterocyclic compounds has been explored, demonstrating the versatility and utility of these compounds in various chemical syntheses and environmental applications (Gomaa & Ali, 2020).
Mécanisme D'action
Target of Action
The primary targets of (3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively , two communicable diseases affecting millions of people worldwide .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) of leishmania, characterized by lower binding free energy .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in leishmania and plasmodium .
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . In vitro, it displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei .
Action Environment
The compound’s high solubility in saline at ph 7 suggests that it may be stable and effective in a variety of physiological environments .
Propriétés
IUPAC Name |
(3,5-dimethyl-1-propylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-5-12-8(3)9(6-10)7(2)11-12/h4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVYPJIXOJSHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate](/img/structure/B2830904.png)
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/no-structure.png)

![Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2830911.png)
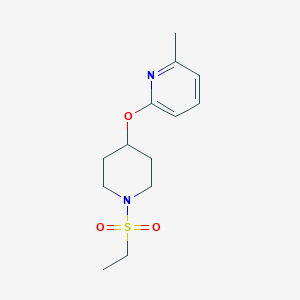
![Decahydropyrrolo[3,4-B]azepin-2-one](/img/structure/B2830913.png)
![5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propan-2-ylpyrimidine](/img/structure/B2830916.png)
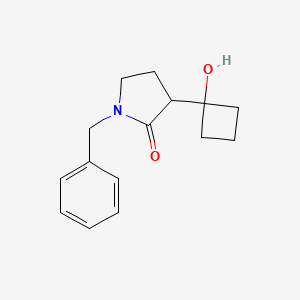
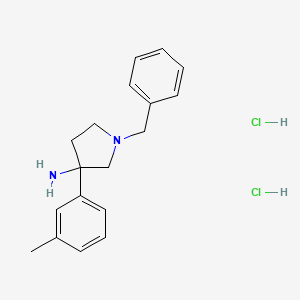
![3-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2830919.png)
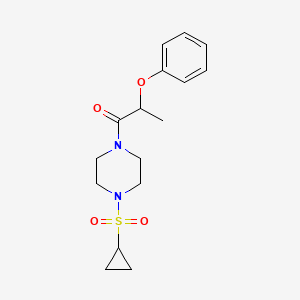
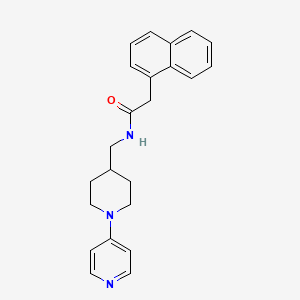

![(10Z)-10-[(4-chlorophenyl)methylidene]-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2830924.png)
